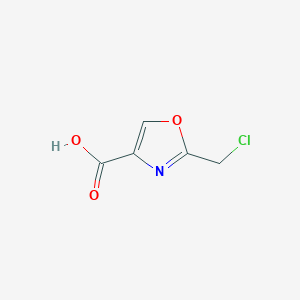
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . Another approach involves the use of palladium-catalyzed direct arylation of oxazoles, which can be regioselective depending on the solvent used .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of task-specific phosphine ligands and palladium catalysts in polar solvents has been shown to be effective for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Cycloaddition: Catalysts such as Cu(I) or Ru(II) are often employed in cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with various receptors and proteins, modulating their activity .
Comparación Con Compuestos Similares
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazole Derivatives: Other oxazole derivatives, such as 2,5-disubstituted oxazoles, share structural similarities but have different substituents.
Uniqueness: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and carboxylic acid groups allows for diverse chemical modifications and applications .
Propiedades
Fórmula molecular |
C5H4ClNO3 |
|---|---|
Peso molecular |
161.54 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) |
Clave InChI |
BTPLSHAALNTHMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)CCl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















